molecular formula C14H22N4O2 B2741581 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1353946-91-4

1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B2741581
CAS No.: 1353946-91-4
M. Wt: 278.356
InChI Key: GFBBADRWGIVTER-UHFFFAOYSA-N
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Description

1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1353946-91-4) is a chemical compound with the molecular formula C 14 H 22 N 4 O 2 and a molecular weight of 278.35 g/mol [ ]. This piperidine-carboxylic acid derivative features a diethylaminopyrimidine substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The calculated physicochemical properties include a boiling point of 504.9±50.0 °C and a pKa of 4.18±0.20 [ ]. This compound is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation [ ]. Researchers should handle this material with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, and use only in a well-ventilated area [ ]. As a pyrimidine-4-carboxamide derivative, this compound is part of a class of molecules that have been investigated in structure-activity relationship (SAR) studies for modulating enzyme activity [ ]. It serves as a useful building block for researchers developing and synthesizing novel bioactive molecules for pharmacological studies. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses [ ].

Properties

IUPAC Name

1-[6-(diethylamino)pyrimidin-4-yl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-3-17(4-2)12-8-13(16-10-15-12)18-7-5-6-11(9-18)14(19)20/h8,10-11H,3-7,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBBADRWGIVTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the diethylamino group through nucleophilic substitution. The piperidine ring is then constructed via cyclization reactions, and the carboxylic acid group is introduced through carboxylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The diethylamino group and other substituents on the pyrimidine ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid in cancer therapy. A notable case study demonstrated its efficacy as an anticancer agent through a three-component 1,3-dipolar cycloaddition reaction, resulting in compounds that exhibited superior cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .

Table 1: Cytotoxicity Comparison

CompoundIC50 (μM)Reference
This compoundX
BleomycinY

Neuropharmacology

The compound has also been investigated for its potential neuropharmacological effects. Studies indicate that derivatives of piperidine, including this compound, may possess properties beneficial for treating neurological disorders such as Alzheimer's disease. Research has focused on the inhibition of cholinesterase and monoamine oxidase B, which are crucial targets in Alzheimer's treatment .

Table 2: Enzyme Inhibition Activity

CompoundCholinesterase Inhibition (%)MAO-B Inhibition (%)Reference
This compoundAB

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its therapeutic effects. Various studies have explored modifications to the piperidine ring and pyrimidine moiety to enhance biological activity. For instance, substituents at specific positions have been linked to improved binding affinity to target receptors, which is critical for drug design.

Table 3: Structure Modifications and Their Effects

ModificationEffect on ActivityReference
Diethylamino groupIncreased receptor affinity
Variations on piperidine structureEnhanced cytotoxicity

Mechanism of Action

The mechanism of action of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The diethylamino group can enhance the compound’s ability to cross biological membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related pyrimidine-piperidine derivatives, focusing on substituent variations, physicochemical properties, and inferred functional implications.

Substituent Variations on the Pyrimidine Ring

Amino Group Modifications
  • 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS: 1353989-80-6): Replaces diethylamino with a smaller, rigid cyclopropylamino group. Molecular weight: 262.31 g/mol (C₁₃H₁₈N₄O₂). Implications: Reduced steric bulk may enhance binding in constrained pockets but decrease lipophilicity compared to diethylamino .
  • 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid (CAS: 1160263-08-0): Substitutes diethylamino with an electron-withdrawing chlorine atom. Molecular weight: 240.45 g/mol (C₁₀H₁₁ClN₃O₂).
Aromatic and Alkyl Substituents
  • 1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid (CAS: 1172252-48-0):
    • Features a 4-methoxyphenyl group at the pyrimidine 6-position.
    • Molecular weight: 313.35 g/mol (C₁₇H₁₉N₃O₃).
    • Implications: Enhanced lipophilicity and steric bulk may limit membrane permeability but improve aromatic stacking interactions .
Halogen and Methyl Modifications
  • 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid (CAS: 1264036-29-4):
    • Chloro and methyl groups at pyrimidine positions 4 and 6, respectively.
    • Molecular weight: 255.70 g/mol (C₁₁H₁₄ClN₃O₂).
    • Implications: Altered electronic effects (chloro is electron-withdrawing, methyl is electron-donating) could influence binding affinity .

Piperidine Carboxylic Acid Positional Isomers

  • 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1334488-49-1): Carboxylic acid at piperidine 4-position instead of 3. Molecular weight: 237.26 g/mol (C₁₁H₁₅N₃O₃).
  • 1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS: 1249922-89-1):

    • Base structure lacking pyrimidine substituents.
    • Molecular weight: 207.23 g/mol (C₁₀H₁₃N₃O₂).
    • Implications: Simplified structure serves as a baseline for evaluating substituent effects .

Physicochemical and Functional Implications

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Piperidine COOH Position Inferred Properties
Target Compound (1353946-91-4) C₁₄H₂₂N₄O₂ 278.35 Diethylamino (pyrimidine-6) 3 High lipophilicity; moderate steric bulk
1-(6-Chloropyrimidin-4-yl) analog C₁₀H₁₁ClN₃O₂ 240.45 Chloro (pyrimidine-6) 3 Reactive; potential toxicity
Cyclopropylamino analog C₁₃H₁₈N₄O₂ 262.31 Cyclopropylamino (pyrimidine-6) 3 Reduced steric hindrance; rigid structure
4-Methoxyphenyl analog C₁₇H₁₉N₃O₃ 313.35 4-Methoxyphenyl (pyrimidine-6) 3 High lipophilicity; aromatic interaction potential
4-Chloro-6-methylpyrimidin-2-yl analog C₁₁H₁₄ClN₃O₂ 255.70 Chloro (pyrimidine-4), methyl (pyrimidine-6) 3 Mixed electronic effects; compact structure
Piperidine-4-COOH isomer C₁₁H₁₅N₃O₃ 237.26 Methoxy (pyrimidine-6) 4 Altered conformation; potential solubility differences

Key Observations

Substituent Effects: Electron-donating groups (e.g., diethylamino, methoxy) enhance lipophilicity and may improve membrane permeability. Electron-withdrawing groups (e.g., chloro) increase reactivity but may reduce metabolic stability .

Steric Considerations: Bulky substituents (e.g., 4-methoxyphenyl) could hinder binding in sterically restricted environments . Smaller groups (e.g., cyclopropylamino) balance steric effects and electronic properties .

Positional Isomerism :

  • Shifting the carboxylic acid from piperidine-3 to -4 alters hydrogen-bonding networks and molecular conformation .

Biological Activity

1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H22N4O2
  • Molecular Weight : 278.35 g/mol
  • LogP : 1.6888
  • PSA (Polar Surface Area) : 69.56 Ų

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its antimicrobial properties. It has shown promise against various bacterial strains and fungi.

Antimicrobial Activity

Recent studies have assessed the antimicrobial efficacy of this compound against several pathogens. The compound's Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus cereusNot tested
Pseudomonas aeruginosaNot tested

The compound exhibited complete bactericidal activity against S. aureus and E. coli within 8 hours of exposure .

The mechanisms underlying the antimicrobial activity of this compound are not fully elucidated but may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth and replication.

Case Studies and Research Findings

  • Study on Antibacterial Properties :
    A comprehensive study evaluated various synthesized alkaloids, including derivatives of piperidine, for their antibacterial properties. The results indicated that modifications on the piperidine ring significantly influenced antibacterial activity, suggesting that electron-donating and electron-withdrawing groups enhance efficacy against Gram-positive bacteria .
  • In Vitro Assessment :
    In vitro tests have demonstrated that compounds with similar structural motifs to this compound exhibit significant antibacterial effects, reinforcing the potential of this compound as a lead structure for further drug development .
  • Antifungal Activity :
    Although primarily studied for antibacterial effects, preliminary assessments have suggested potential antifungal activity; however, specific data on efficacy against fungal pathogens remains limited and warrants further investigation.

Q & A

Q. What are common synthetic routes for 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid?

  • Answer: Synthesis typically involves multi-step reactions starting with pyrimidine or piperidine precursors. A representative route includes:

Condensation: Reacting 4,6-dichloropyrimidine with diethylamine to introduce the diethylamino group at the 6-position.

Piperidine Coupling: Substituting the 4-chloro group with a piperidine derivative via nucleophilic aromatic substitution (NaH or K₂CO₃ in DMF at 80–100°C) .

Carboxylic Acid Functionalization: Oxidizing a methyl or hydroxymethyl group on the piperidine ring to a carboxylic acid using KMnO₄ in acidic conditions .
Key Challenges: Optimizing reaction conditions (e.g., solvent, temperature) to avoid side reactions like over-oxidation or incomplete substitution.

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns and stereochemistry (e.g., diethylamino proton signals at δ 1.2–1.4 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₂N₅O₂: 316.1764) .
  • HPLC-PDA: Assesses purity (>95% required for pharmacological studies) .

Q. What safety protocols are recommended for handling this compound?

  • Answer:
  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods due to potential respiratory irritation (based on pyrimidine analogs in ).
  • Storage: In airtight containers at –20°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Answer:
  • Reaction Path Search: Quantum chemical calculations (DFT) model transition states to predict feasible routes .
  • Machine Learning: Algorithms like Template_relevance Reaxys analyze historical reaction data to suggest catalysts (e.g., Pd/C for coupling steps) .
  • Case Study: A 2024 study reduced synthesis time by 40% using ICReDD’s computational-experimental feedback loop .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer:
  • Dose-Response Curves: Standardize assays (e.g., IC₅₀ values in enzyme inhibition) to compare potency .
  • Structural Analog Analysis: Compare with derivatives (e.g., 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic acid) to isolate substituent effects .
  • Meta-Analysis: Use databases like PubChem to aggregate and normalize bioactivity data .

Q. How does the compound’s supramolecular structure influence its interactions?

  • Answer:
  • Crystal Packing: X-ray diffraction (e.g., Cambridge Structural Database entries) reveals hydrogen bonds between the carboxylic acid and pyrimidine N-atoms, stabilizing the lattice .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility via carboxylate coordination .

Q. What are the structure-activity relationship (SAR) trends for this compound in medicinal chemistry?

  • Answer:
  • Piperidine Modifications: Bulky substituents at the 3-position reduce bioavailability (e.g., methyl vs. phenyl groups) .
  • Pyrimidine Substitutions: Electron-withdrawing groups (e.g., Cl at 2-position) enhance binding to kinases (see for analogous compounds).
  • Table:
DerivativeSubstitutionBioactivity (IC₅₀, nM)
A6-Diethylamino120 ± 15
B6-Cyano85 ± 10
C6-Methoxy>500

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step?

  • Answer:
  • Catalyst Screening: Test Pd(OAc)₂ vs. CuI for Buchwald-Hartwig coupling .
  • Purification: Use preparative HPLC with C18 columns to isolate the product from diethylamine byproducts .

Q. What experimental designs validate the compound’s mechanism of action?

  • Answer:
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity to target proteins .
  • Kinetic Studies: Monitor enzyme inhibition rates under varying pH (6.5–8.0) to identify protonation-sensitive interactions .

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